molecular formula C9H7ClF3NO2 B7574864 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide

Cat. No. B7574864
M. Wt: 253.60 g/mol
InChI Key: QDVRQRHRTRJWCO-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide, also known as DFN-02, is a novel small molecule drug candidate that has been developed for the treatment of chronic pain. It is a non-opioid analgesic that targets the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals. DFN-02 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide works by blocking the TRPV1 ion channel, which is involved in the transmission of pain signals. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is expressed in sensory neurons that transmit pain signals to the spinal cord and brain. By blocking TRPV1, 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide reduces the transmission of pain signals and provides analgesia.
Biochemical and Physiological Effects
2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide has been shown to have a good safety profile in preclinical studies. It does not cause respiratory depression, addiction, or other side effects associated with opioids. 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide has several advantages for lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has been extensively studied in preclinical models of pain, and its mechanism of action is well understood. However, 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide also has some limitations for lab experiments. It is a novel drug candidate that is still undergoing clinical trials, and its efficacy and safety in humans are not yet fully known.

Future Directions

There are several future directions for the research and development of 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide. One direction is to further investigate its efficacy and safety in clinical trials. Another direction is to explore its potential for the treatment of other conditions, such as anxiety and depression, which are also associated with TRPV1 activation. Additionally, researchers can investigate the potential of 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide as a tool for the study of pain physiology and the TRPV1 ion channel. Finally, researchers can explore the potential of 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide as a lead compound for the development of other non-opioid analgesics that target the TRPV1 ion channel.

Synthesis Methods

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide is synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of 3-fluoro-4-(trifluoromethyl)aniline with chloroacetyl chloride to produce 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide. This compound is then reacted with difluoromethoxybenzene in the presence of a base to produce 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide.

Scientific Research Applications

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide has been extensively studied in preclinical models of pain. It has been shown to be effective in reducing pain in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide has also been shown to be effective in reducing pain without causing the side effects associated with opioids, such as addiction, respiratory depression, and constipation.

properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVRQRHRTRJWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide

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